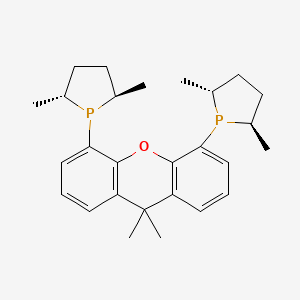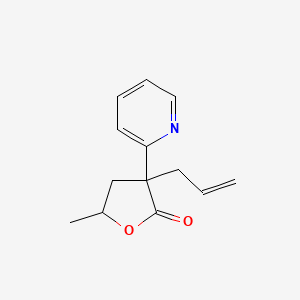
3-Allyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, containing both double and single bonds. The presence of an allyl group, a methyl group, and a pyridinyl group makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a pyridinyl-substituted allyl alcohol, cyclization can be induced using a strong acid like sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions could lead to the formation of fully saturated furan rings.
Substitution: The allyl and pyridinyl groups can participate in various substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce fully saturated dihydrofuran derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Its unique structure might make it a candidate for studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Potential pharmaceutical applications could include its use as a scaffold for drug development.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Allyl-5-methylfuran-2(3H)-one: Lacks the pyridinyl group, which might affect its reactivity and applications.
3-Allyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one: Similar structure but without the methyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the allyl and pyridinyl groups in 3-Allyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one makes it unique compared to other dihydrofuran derivatives
Properties
CAS No. |
71824-63-0 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-methyl-3-prop-2-enyl-3-pyridin-2-yloxolan-2-one |
InChI |
InChI=1S/C13H15NO2/c1-3-7-13(9-10(2)16-12(13)15)11-6-4-5-8-14-11/h3-6,8,10H,1,7,9H2,2H3 |
InChI Key |
GYLFBJBDBDENEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)(CC=C)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


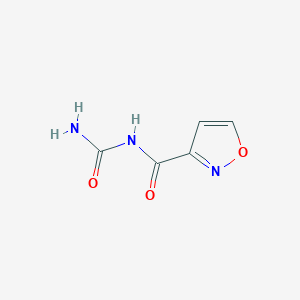
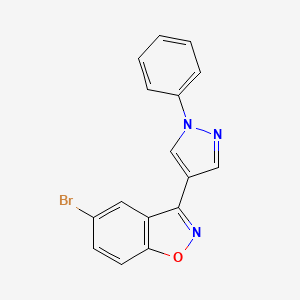
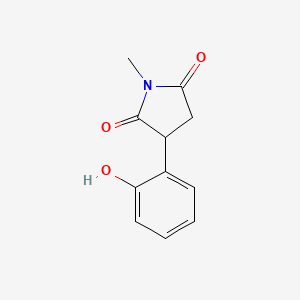

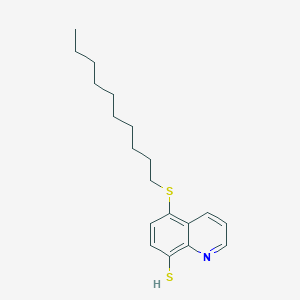
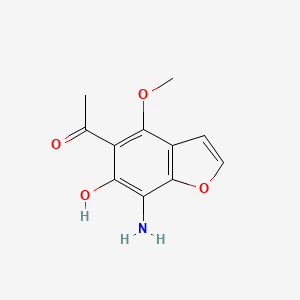
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
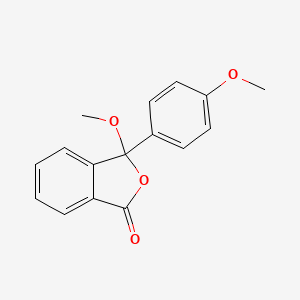

![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)

